
2-Phenyl-4(1H)-pteridinone
Descripción general
Descripción
2-Phenyl-4(1H)-pteridinone, also known as Pterin, is a heterocyclic compound that belongs to the class of pteridines. Pterin is a naturally occurring molecule that is found in many biological systems, including plants, animals, and microorganisms. Pterin has been the subject of scientific research for many years due to its unique chemical and biological properties. In
Mecanismo De Acción
The exact mechanism of action of 2-Phenyl-4(1H)-pteridinone is not fully understood. However, it is believed that 2-Phenyl-4(1H)-pteridinone exerts its biological effects through the regulation of cellular signaling pathways. 2-Phenyl-4(1H)-pteridinone has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. 2-Phenyl-4(1H)-pteridinone has also been shown to inhibit the NF-kB pathway, which is responsible for the regulation of inflammatory genes.
Biochemical and Physiological Effects:
2-Phenyl-4(1H)-pteridinone has been shown to have several biochemical and physiological effects. 2-Phenyl-4(1H)-pteridinone has been shown to increase the production of nitric oxide, which is a potent vasodilator. 2-Phenyl-4(1H)-pteridinone has also been shown to increase the production of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood and behavior. 2-Phenyl-4(1H)-pteridinone has also been shown to increase the production of glutathione, which is a potent antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Phenyl-4(1H)-pteridinone in lab experiments is its low toxicity. 2-Phenyl-4(1H)-pteridinone has been shown to have a low toxicity profile, which makes it a suitable candidate for use in cell culture and animal studies. However, one of the limitations of using 2-Phenyl-4(1H)-pteridinone in lab experiments is its low solubility in water. This can make it difficult to administer 2-Phenyl-4(1H)-pteridinone to cells and animals.
Direcciones Futuras
There are several future directions for the study of 2-Phenyl-4(1H)-pteridinone. One area of future research is the development of 2-Phenyl-4(1H)-pteridinone-based drugs for the treatment of cancer, diabetes, and cardiovascular diseases. Another area of future research is the study of the role of 2-Phenyl-4(1H)-pteridinone in the regulation of the immune system. Additionally, the study of the pharmacokinetics and pharmacodynamics of 2-Phenyl-4(1H)-pteridinone will be important for the development of 2-Phenyl-4(1H)-pteridinone-based therapies.
Aplicaciones Científicas De Investigación
2-Phenyl-4(1H)-pteridinone has been extensively studied for its potential therapeutic applications. 2-Phenyl-4(1H)-pteridinone has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. 2-Phenyl-4(1H)-pteridinone has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-phenyl-3H-pteridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-12-9-11(14-7-6-13-9)15-10(16-12)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDULUFMFYKGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501404 | |
| Record name | 2-Phenylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpteridin-4(1H)-one | |
CAS RN |
23120-10-7 | |
| Record name | 2-Phenylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



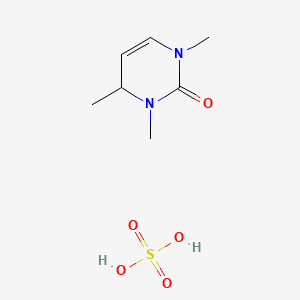
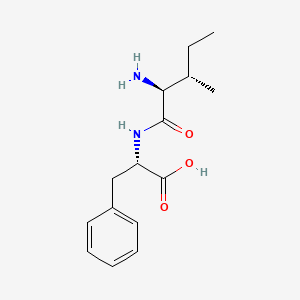
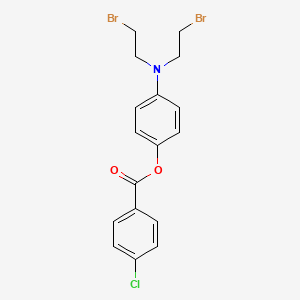


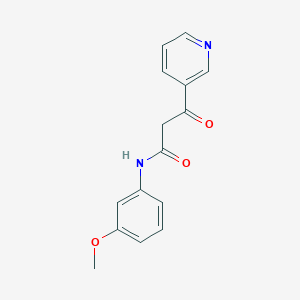
![[3,3'-Bithiophene]-4,4'-dimethanol](/img/structure/B3369284.png)
![4H,6H-Dithieno[3,4-c:3',4'-e]oxepin](/img/structure/B3369286.png)
![Dipyrido[1,2-a:2',1'-c]pyrazinediium](/img/structure/B3369289.png)
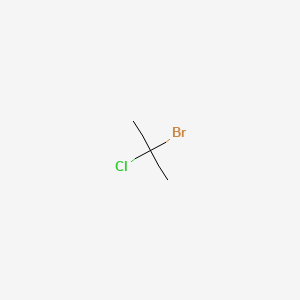

![3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline](/img/structure/B3369319.png)
![Ethanol, 2-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]-](/img/structure/B3369330.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3369349.png)